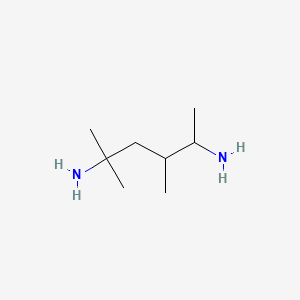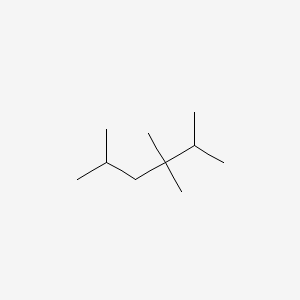
2,3,3,5-Tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,5-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, characterized by the presence of four methyl groups attached to a hexane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5-Tetramethylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethylbutane, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons or the isomerization of other branched alkanes. These processes are carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and may be initiated by light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are the primary products.
Wissenschaftliche Forschungsanwendungen
2,3,3,5-Tetramethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
- 2,3,3,4-Tetramethylhexane
Uniqueness
2,3,3,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position of the methyl groups influences its boiling point, melting point, and reactivity compared to other isomers .
Eigenschaften
CAS-Nummer |
52897-11-7 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,3,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-10(5,6)9(3)4/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
GCGFXFIPOBRMQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


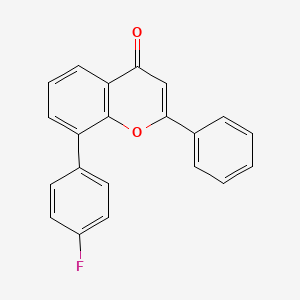
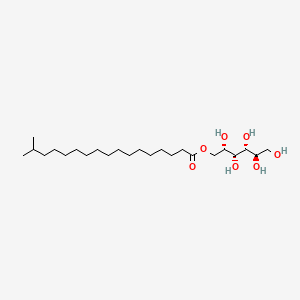
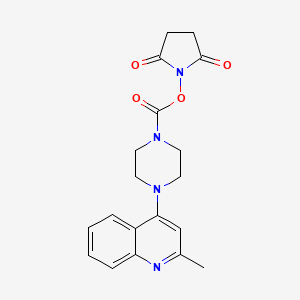
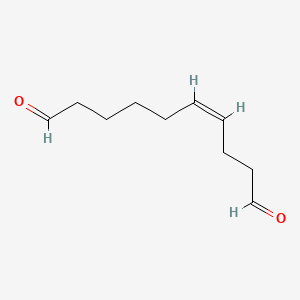


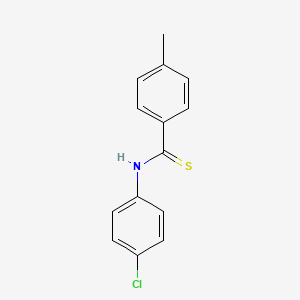


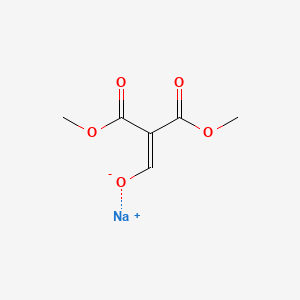
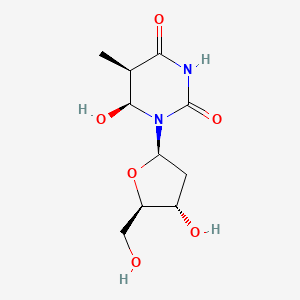

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
